1H-Indole, 5-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)-
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Overview
Description
1H-Indole, 5-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features a unique combination of functional groups, including a methoxy group, a phenyl group, and a tetrazole moiety, making it an interesting subject for scientific research and industrial applications .
Preparation Methods
The synthesis of 1H-Indole, 5-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- involves several steps:
Starting Materials: The synthesis typically begins with commercially available indole derivatives.
Reaction Conditions:
Tetrazole Formation: The tetrazole moiety is formed through a cyclization reaction involving azide and nitrile precursors.
Thioether Linkage: The final step involves the formation of the thioether linkage between the indole and tetrazole moieties
Chemical Reactions Analysis
1H-Indole, 5-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce additional functional groups onto the indole ring.
Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts, with reaction conditions varying from room temperature to elevated temperatures depending on the desired transformation
Scientific Research Applications
1H-Indole, 5-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent, although further research is needed to confirm these effects.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 1H-Indole, 5-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on the biological context
Comparison with Similar Compounds
1H-Indole, 5-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- can be compared with other indole derivatives:
Similar Compounds: Examples include 1H-Indole-3-carbaldehyde, 5-methoxy-1H-indole-3-acetic acid, and 2-phenyl-1H-indole.
Uniqueness: The presence of the tetrazole moiety and the thioether linkage distinguishes it from other indole derivatives, potentially offering unique biological activities and chemical reactivity
Properties
CAS No. |
66403-52-9 |
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Molecular Formula |
C17H15N5OS |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
5-methoxy-2-phenyl-3-(2H-tetrazol-5-ylmethylsulfanyl)-1H-indole |
InChI |
InChI=1S/C17H15N5OS/c1-23-12-7-8-14-13(9-12)17(24-10-15-19-21-22-20-15)16(18-14)11-5-3-2-4-6-11/h2-9,18H,10H2,1H3,(H,19,20,21,22) |
InChI Key |
WEQMYCFJMCFAAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2SCC3=NNN=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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